Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and features a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by reaction with acetaldehyde. The intermediate product, ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate, undergoes acidic decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. Additionally, its furan ring structure allows it to engage in reactions typical of heterocyclic compounds, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dihydrofuran-2-carboxylate: A similar compound with a slightly different structure.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its use in flavors and fragrances.
2,3-Dihydro-5-methylfuran: Another related compound with distinct chemical properties.
Uniqueness
Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate is unique due to its specific ester functional group and the presence of two methyl groups on the furan ring
Properties
CAS No. |
61599-91-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4-6H,1-3H3 |
InChI Key |
JSHIQTCQAGUCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC1C)C(=O)OC |
Origin of Product |
United States |
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